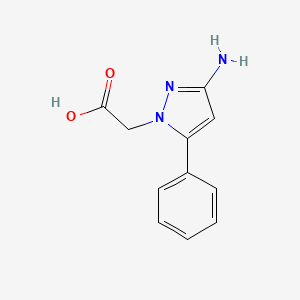
2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid” is a compound with the CAS Number: 890014-48-9 . It has a molecular weight of 217.23 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that imidazole, a similar heterocyclic compound, was first synthesized using glyoxal and ammonia . Protodeboronation of alkyl boronic esters has also been reported as a method for synthesizing related compounds .Molecular Structure Analysis
The compound has the IUPAC name (5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid . Its InChI Code is 1S/C11H11N3O2/c12-10-6-9 (8-4-2-1-3-5-8)13-14 (10)7-11 (15)16/h1-6H,7,12H2, (H,15,16) .Physical And Chemical Properties Analysis
The compound is a powder with a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrazole derivatives have been recognized for their antimicrobial properties. They are often synthesized and tested against a variety of microbial strains. For instance, triazole and pyrazole compounds containing thiazole analogues have shown significant growth inhibitory activity against various microbes . The compound could potentially be synthesized and evaluated for its antimicrobial efficacy, contributing to the development of new antimicrobial agents.
Anticancer Research
In pharmacology, pyrazole derivatives are explored for their anticancer activities. Molecular docking studies have been conducted to understand the interactions of these compounds with various enzymes and receptors involved in cancer progression . The structural features of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid could be investigated to assess its potential as an anticancer agent.
Antileishmanial and Antimalarial Applications
Pyrazole-bearing compounds are known for their antileishmanial and antimalarial effects. Some derivatives have shown superior activity compared to standard drugs in in vitro and in vivo studies . Research into the antileishmanial and antimalarial potential of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid could lead to the development of new treatments for these diseases.
Agricultural Chemistry
In the agricultural sector, pyrazole derivatives are used to develop new agrochemicals. They can act as growth regulators, herbicides, or insecticides. The specific applications of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid in agriculture could involve its incorporation into formulations aimed at improving crop yield and protection .
Biochemical Research
Pyrazole derivatives play a significant role in biochemistry, often serving as building blocks for synthesizing compounds with various biological activities. The biochemical applications of this compound could include its use in enzyme inhibition studies or as a precursor for synthesizing biologically active molecules .
Environmental Science
In environmental science, pyrazole derivatives could be used to develop sensors or indicators for environmental monitoring. Their chemical properties may allow them to interact with pollutants or toxins, enabling detection and measurement. The application of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid in environmental assays could be an area of interest for researchers .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-amino-5-phenylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-10-6-9(8-4-2-1-3-5-8)14(13-10)7-11(15)16/h1-6H,7H2,(H2,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZKPGZSMQKKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

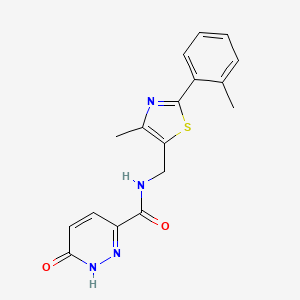
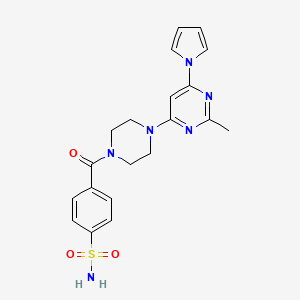
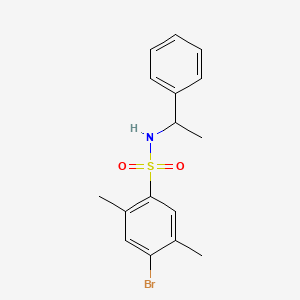
![3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2868191.png)
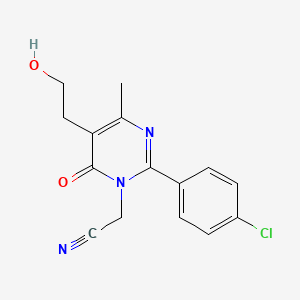
![Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate](/img/structure/B2868194.png)
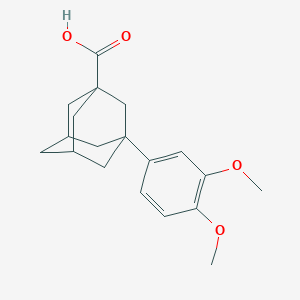
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2868199.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2868204.png)
![6-((3,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2868206.png)
![5-[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2868209.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2868210.png)
![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2868211.png)